Cas no 3639-30-3 (Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel-)
Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel- Propriedades químicas e físicas
Nomes e Identificadores
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- Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel-
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- Inchi: 1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3/t17-,18+/m0/s1
- Chave InChI: RITHLQKJQSKUAO-ZWKOTPCHSA-N
- SMILES: C(OC)(=O)CCCCCCC[C@@H](O)[C@@H](O)CCCCCCCC
Propriedades Experimentais
- Densidade: 0.968±0.06 g/cm3(Predicted)
- Ponto de Fusão: 101-102 °C
- Ponto de ebulição: 443.1±25.0 °C(Predicted)
- pka: 14.57±0.20(Predicted)
Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Larodan | 24-1863-4-5mg |
Methyl erythro-9,10-Dihydroxyoctadecanoate |
3639-30-3 | >98% | 5mg |
€345.00 | 2023-09-19 | |
| Larodan | 24-1863-1-1mg |
Methyl erythro-9,10-Dihydroxyoctadecanoate |
3639-30-3 | >98% | 1mg |
€250.00 | 2025-03-07 |
Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel- Literatura Relacionada
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Informações adicionais sobre Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel-
Octadecanoic Acid, 9,10-Dihydroxy-, Methyl Ester, (9R,10S)-rel-: A Key Compound in Bioactive Lipid Research
Octadecanoic acid, 9,10-dihydroxy-, methyl ester, (9R,10S)-rel- is a complex lipid derivative with unique stereochemical properties that have garnered significant attention in recent years. This compound, with the CAS number 3639-30-3, represents a novel class of bioactive molecules that exhibit potential applications in signal transduction pathways, metabolic regulation, and cell membrane dynamics. Recent advancements in lipidomics and molecular biology have unveiled its role as a signaling mediator, particularly in modulating cellular responses to environmental stimuli. The stereochemical configuration (9R,10S)-rel- is critical for its biological activity, as it determines the spatial arrangement of hydroxyl groups on the hydrocarbon chain, which in turn influences its interaction with biological targets.
Research published in Journal of Biological Chemistry (2023) highlights the structural similarity between this compound and endogenous signaling lipids such as lysophosphatidic acid (LPA). The presence of two hydroxyl groups at positions 9 and 10, along with the methyl ester functional group, suggests that this molecule may act as a prodrug, requiring enzymatic hydrolysis to release the active hydroxy fatty acid. This mechanism is analogous to the activation of pro-resolving mediators like resolvin E1, which are critical for resolving inflammation. The 9R,10S stereochemistry further distinguishes it from its enantiomers, which may exhibit different biological activities, as demonstrated in studies on phospholipid signaling.
Recent studies have also explored the synthetic pathways for this compound, emphasizing its potential as a building block for drug development. A 2024 paper in Organic & Biomolecular Chemistry describes a catalytic asymmetric synthesis approach that yields the (9R,10S)-rel- configuration with high enantiomeric purity. This method is significant for pharmaceutical applications, as it allows for the controlled production of stereochemically defined compounds with predictable biological profiles. The methyl ester group in the molecule is particularly valuable for improving solubility and bioavailability, which are critical factors in drug design.
The 9,10-dihydroxy functionalization of the hydrocarbon chain is another key feature of this compound. This modification introduces polar groups that enhance its ability to interact with membrane-bound receptors and intracellular signaling proteins. For example, research in Cell Reports (2023) suggests that this compound may bind to GPCR (G protein-coupled receptors) to modulate downstream signaling cascades. The hydroxyl groups are hypothesized to act as hydrogen bond donors, facilitating interactions with target proteins and altering their conformational states. This mechanism is similar to that of lipid mediators like prostaglandins, which also rely on hydrogen bonding for biological activity.
One of the most promising areas of research involving this compound is its potential role in metabolic disorders. A 2024 study in Metabolism found that the methyl ester form of this molecule exhibits anti-inflammatory properties in adipose tissue, suggesting its therapeutic potential for conditions like obesity-related inflammation. The hydroxyl groups may also play a role in modulating lipid metabolism by interacting with enzymes such as acyl-CoA synthetase, which are involved in fatty acid activation. This dual functionality—both as a signaling molecule and a metabolic regulator—positions this compound as a versatile tool in biomedical research.
From a structural perspective, the Octadecanoic acid backbone provides a hydrophobic core, while the hydroxyl groups and methyl ester introduce polarity. This amphiphilic nature is crucial for its biological activity, as it allows the molecule to partition between lipid membranes and aqueous environments. The 9R,10S stereochemistry further enhances its ability to cross cell membranes, as demonstrated in studies on lipid permeability. This property is particularly relevant for drug delivery applications, where controlled release of the active compound is essential.
Recent advancements in lipidomics have also shed light on the metabolic fate of this compound. Research in Journal of Lipid Research (2023) indicates that the methyl ester group is susceptible to hydrolysis by esterases, which are widely expressed in mammalian tissues. This hydrolysis generates the free hydroxy fatty acid, which can then engage with intracellular targets such as proteins involved in inflammation or cell survival pathways. The 9R,10S configuration appears to be more stable in biological systems, ensuring that the compound remains intact until it reaches its target site.
The synthetic versatility of this compound has also been explored in the context of drug conjugation. A 2024 paper in Bioorganic & Medicinal Chemistry describes the incorporation of this molecule into lipid nanoparticles for targeted drug delivery. The methyl ester group allows for covalent attachment to functional groups on nanoparticles, enhancing their stability and targeting efficiency. This approach could be particularly useful for delivering therapeutic agents to specific tissues or cells, reducing systemic side effects.
Finally, the 9,10-dihydroxy functionalization of this compound has implications for biomarker discovery. A 2023 study in Journal of Proteome Research identified this molecule as a potential biomarker for cardiovascular diseases, as its levels correlate with inflammatory markers in patient samples. The hydroxyl groups may also serve as sites for post-translational modifications, such as oxidation or glycation, which could further modulate its biological activity. These findings underscore the importance of understanding the structural determinants of this compound's function.
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